molecular formula C11H21NO4 B558147 Boc-N-Me-Dl-Val-Oh CAS No. 13850-91-4

Boc-N-Me-Dl-Val-Oh

Cat. No.: B558147
CAS No.: 13850-91-4
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-UHFFFAOYSA-N
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Description

Boc-N-Me-Dl-Val-Oh, also known as N-tert-butoxycarbonyl-N-methyl-DL-valine, is a derivative of the amino acid valine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of valine. It is commonly used in peptide synthesis and serves as a building block for introducing valine residues into peptides .

Mechanism of Action

Target of Action

Boc-N-Me-Dl-Val-Oh is a derivative of the amino acid valine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are therefore the peptide chains that it is incorporated into during synthesis .

Mode of Action

As a building block in peptide synthesis, this compound interacts with its targets by being incorporated into the growing peptide chain . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The methyl group (Me) makes the valine residue more hydrophobic, which can influence the properties of the final peptide .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into . As a modified amino acid, it could potentially influence protein-protein interactions, enzymatic activity, or other biological processes depending on the context .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and distributed throughout the body . The Boc group is typically removed during or after peptide synthesis, while the fate of the methylated valine residue would depend on the metabolic pathways of the organism .

Result of Action

The molecular and cellular effects of this compound are largely determined by the peptide it is incorporated into . By altering the properties of the peptide, it could potentially influence a wide range of biological processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the peptide synthesis (e.g., temperature, pH), the biological environment (e.g., presence of enzymes, pH), and storage conditions . For instance, it should be stored in a dark place at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Dl-Val-Oh typically involves the protection of the amino group of valine with a tert-butoxycarbonyl group, followed by methylation of the nitrogen atom. One common method involves the reaction of N-Boc-valine with iodomethane in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 24 hours, followed by quenching with water and extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Dl-Val-Oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-Me-Dl-Val-Oh has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides specific steric and electronic properties that can influence the reactivity and biological activity of the resulting peptides. The DL configuration allows for the synthesis of racemic mixtures, which can be useful in certain research applications .

Properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398479
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13850-91-4
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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